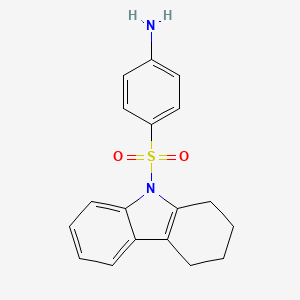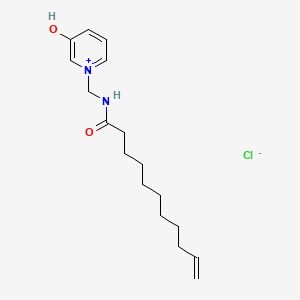
Pyridinium, 3-hydroxy-1-(10-undecenamidomethyl)-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 3-hydroxy-1-(10-undecenamidomethyl)-, chloride is a chemical compound with a complex structure that includes a pyridinium ring, a hydroxy group, and an undecenamidomethyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 3-hydroxy-1-(10-undecenamidomethyl)-, chloride typically involves the reaction of 3-hydroxypyridine with 10-undecenoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting intermediate is then reacted with methylamine to form the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Pyridinium, 3-hydroxy-1-(10-undecenamidomethyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridinium ring can be reduced to form a piperidine derivative.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide or alkoxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or sodium methoxide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of hydroxide or alkoxide derivatives.
Aplicaciones Científicas De Investigación
Pyridinium, 3-hydroxy-1-(10-undecenamidomethyl)-, chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Pyridinium, 3-hydroxy-1-(10-undecenamidomethyl)-, chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxy group and the pyridinium ring play crucial roles in its binding affinity and specificity. The undecenamidomethyl chain enhances its lipophilicity, allowing it to interact with lipid membranes and cellular components .
Comparación Con Compuestos Similares
Similar Compounds
- Pyridinium, 3-hydroxy-1-(10-undecenamidomethyl)-, bromide
- Pyridinium, 3-hydroxy-1-(10-undecenamidomethyl)-, iodide
- Pyridinium, 3-hydroxy-1-(10-undecenamidomethyl)-, fluoride
Uniqueness
Pyridinium, 3-hydroxy-1-(10-undecenamidomethyl)-, chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloride ion enhances its solubility and reactivity compared to its bromide, iodide, and fluoride counterparts .
Propiedades
Número CAS |
102584-04-3 |
|---|---|
Fórmula molecular |
C17H27ClN2O2 |
Peso molecular |
326.9 g/mol |
Nombre IUPAC |
N-[(3-hydroxypyridin-1-ium-1-yl)methyl]undec-10-enamide;chloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-2-3-4-5-6-7-8-9-12-17(21)18-15-19-13-10-11-16(20)14-19;/h2,10-11,13-14H,1,3-9,12,15H2,(H-,18,20,21);1H |
Clave InChI |
JNCVGCDQWVPSNC-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCCC(=O)NC[N+]1=CC=CC(=C1)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




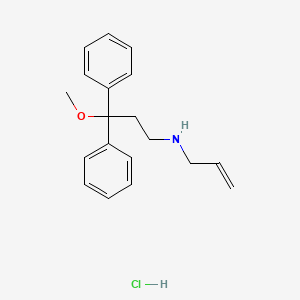

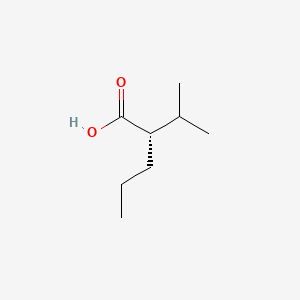
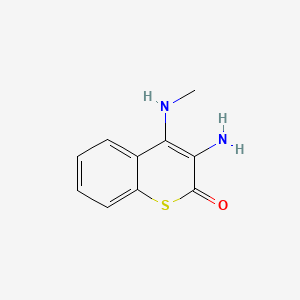
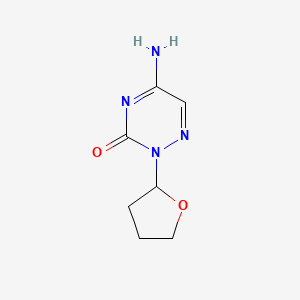
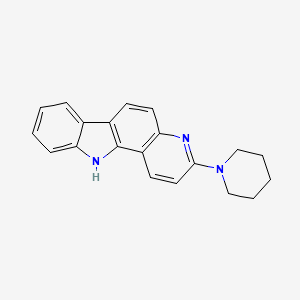
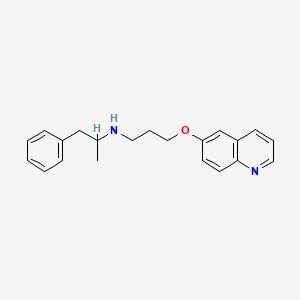



![5-{[2-Tert-butyl-4-(2-hydroxyethoxy)-5-methylphenyl]sulfanyl}-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12732879.png)
